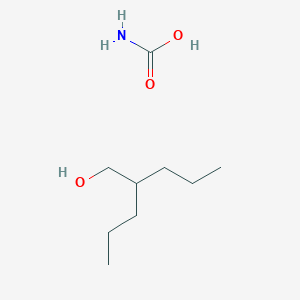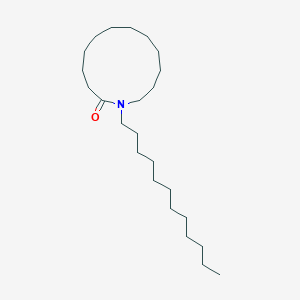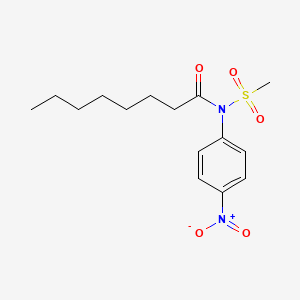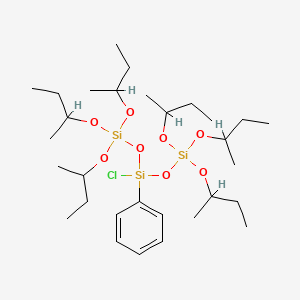![molecular formula C19H16F3NO B14606448 4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine CAS No. 60086-53-5](/img/structure/B14606448.png)
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine is a chemical compound that features a trifluoromethyl group attached to a xanthene core, which is further linked to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which is then functionalized with a trifluoromethyl group. The final step involves the introduction of the piperidine ring through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Aplicaciones Científicas De Investigación
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The xanthene core can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)piperidine: A simpler analog with similar trifluoromethyl and piperidine moieties but lacking the xanthene core.
Xanthene derivatives: Compounds with a xanthene core but different substituents, offering varied chemical and biological properties.
Piperidine derivatives: A broad class of compounds with diverse functional groups attached to the piperidine ring.
Uniqueness
4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine is unique due to the combination of its trifluoromethyl group, xanthene core, and piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60086-53-5 |
|---|---|
Fórmula molecular |
C19H16F3NO |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
4-[2-(trifluoromethyl)xanthen-9-ylidene]piperidine |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)13-5-6-17-15(11-13)18(12-7-9-23-10-8-12)14-3-1-2-4-16(14)24-17/h1-6,11,23H,7-10H2 |
Clave InChI |
MHWXUCAJMDFQAR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)


![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)



![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
